molecular formula C10H10N2O2 B6333185 Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1160437-59-1

Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No. B6333185
CAS RN: 1160437-59-1
M. Wt: 190.20 g/mol
InChI Key: YTYIYSVECKXQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate, or MMPPC, is an organic compound which is used in a variety of scientific research applications. MMPPC is a member of the pyridine family of compounds, and is composed of a nitrogen-containing heterocyclic ring and a carboxyl group. MMPPC has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

Scientific Research Applications

MMPPC has a wide range of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds, and has been found to possess antifungal and anti-inflammatory properties. MMPPC has also been used in the synthesis of new drugs, and has been found to have potential applications in the treatment of cancer and other diseases.

Mechanism of Action

MMPPC has been found to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of cellular processes such as cell growth and differentiation. Specifically, MMPPC has been found to inhibit the activity of the protein kinase C (PKC) family of enzymes. By inhibiting the activity of these enzymes, MMPPC has been found to possess antifungal and anti-inflammatory properties.
Biochemical and Physiological Effects
MMPPC has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of the protein kinase C family of enzymes, which can lead to antifungal and anti-inflammatory effects. MMPPC has also been found to have potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, MMPPC has been found to have potential applications in the treatment of neurological disorders, as it has been found to possess neuroprotective effects.

Advantages and Limitations for Lab Experiments

MMPPC has a number of advantages and limitations for lab experiments. One of the main advantages of MMPPC is its low cost and availability. Additionally, MMPPC is relatively easy to synthesize, and can be stored at room temperature. However, MMPPC is relatively unstable, and can decompose in the presence of light and heat. Additionally, MMPPC is a relatively weak inhibitor of protein kinases, and is not as potent as some other compounds.

Future Directions

There are a number of potential future directions for MMPPC. One potential future direction is the development of more potent inhibitors of protein kinases. Additionally, further research could be conducted on the potential applications of MMPPC in the treatment of cancer and other diseases. Additionally, further research could be conducted on the potential applications of MMPPC in the treatment of neurological disorders. Finally, further research could be conducted on the potential applications of MMPPC in the synthesis of novel heterocyclic compounds.

Synthesis Methods

MMPPC can be synthesized through a variety of methods. The most common method involves the reaction of 1-methylpyrrolo[2,3-b]pyridine with methyl chloroformate. This reaction takes place in an aqueous solution of sodium acetate, and yields MMPPC as a white solid. Other methods of synthesis include the reaction of 1-methylpyrrolo[2,3-b]pyridine with ethyl acetate, and the reaction of 1-methylpyrrolo[2,3-b]pyridine with ethyl chloroformate.

properties

IUPAC Name

methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-4-7-8(10(13)14-2)3-5-11-9(7)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYIYSVECKXQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methylpyrrolo[2,3-B]pyridine-4-carboxylate

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